molecular formula C5H11NO2 B1271459 3-Amino-3-methylbutanoic acid CAS No. 625-05-8

3-Amino-3-methylbutanoic acid

Cat. No.: B1271459
CAS No.: 625-05-8
M. Wt: 117.15 g/mol
InChI Key: NFQAIWOMJQWGSS-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutanoic acid is an organic compound with the molecular formula C5H11NO2. It is a derivative of butanoic acid, featuring an amino group (-NH2) and a methyl group (-CH3) attached to the third carbon atom. This compound is known for its role in various chemical and biological processes and is used in several scientific research applications .

Mechanism of Action

Target of Action

3-Amino-3-methylbutanoic acid, also known as D-penicillamine, is a pharmaceutical of the chelator class . It primarily targets copper ions in the body, binding to them and facilitating their removal, particularly in patients with Wilson’s disease . It also targets macrophages, interleukin-1 (IL-1), and T-lymphocytes, playing a role in immunosuppression to treat rheumatoid arthritis .

Mode of Action

The compound interacts with its targets through chelation and immunosuppression. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, it inhibits macrophages, decreases IL-1, reduces the number of T-lymphocytes, and prevents collagen cross-linkage .

Biochemical Pathways

The compound affects several biochemical pathways. In Wilson’s disease, it disrupts copper metabolism, reducing excess copper levels . In rheumatoid arthritis, it influences immune response pathways, leading to a decrease in inflammation and joint damage .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, is 0.88 , suggesting it may have good permeability across biological membranes

Result of Action

The action of this compound results in the reduction of symptoms in Wilson’s disease and rheumatoid arthritis. By chelating copper, it helps to reduce the toxic accumulation of copper in the body . In rheumatoid arthritis, it helps to reduce inflammation and slow the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is high , which could influence its distribution in the body Additionally, factors such as pH and the presence of other substances in the body could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-amino-3-methylbutanoic acid typically involves multiple steps of organic synthesis reactions. One common method is the condensation reaction of amino ketones with aldehydes or ketones . For example, a mixture of this compound and Boc2O in 1,4-dioxane can be stirred at room temperature for 40 hours, followed by concentration and dilution with water .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include the use of specialized equipment to ensure the purity and yield of the final product. Safety precautions are essential to avoid prolonged skin contact and inhalation of dust or gas .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-Amino-3-methylbutanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-methylbutanoic acid is unique due to its specific arrangement of the amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-amino-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQAIWOMJQWGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375421
Record name 3-amino-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-05-8
Record name 3-amino-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-3-METHYLBUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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